meso-Tetra(4-carboxyphenyl)porphine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-[10,15,20-tris(4-carboxyphenyl)-21,23-dihydroporphyrin-5-yl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H30N4O8/c53-45(54)29-9-1-25(2-10-29)41-33-17-19-35(49-33)42(26-3-11-30(12-4-26)46(55)56)37-21-23-39(51-37)44(28-7-15-32(16-8-28)48(59)60)40-24-22-38(52-40)43(36-20-18-34(41)50-36)27-5-13-31(14-6-27)47(57)58/h1-24,49,52H,(H,53,54)(H,55,56)(H,57,58)(H,59,60) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHDUMDVQUCBCEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)C(=O)O)C8=CC=C(C=C8)C(=O)O)C=C4)C9=CC=C(C=C9)C(=O)O)N3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H30N4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

790.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Density |

1.5 g/cu cm | |

| Record name | Tetracarboxyphenylporphine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8470 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Dark blue to purple to black powder | |

CAS No. |

14609-54-2 | |

| Record name | Tetracarboxyphenylporphine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014609542 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MESO-TETRAPHENYLPORPHINE-4,4',4'',4'''-TETRACARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E9892W6IMC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Tetracarboxyphenylporphine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8470 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

>300 °C | |

| Record name | Tetracarboxyphenylporphine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8470 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

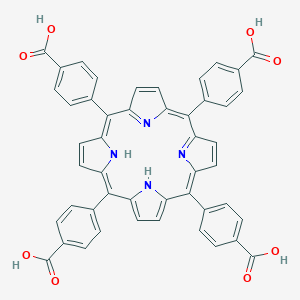

meso-Tetra(4-carboxyphenyl)porphine chemical structure and properties

An In-depth Technical Guide to meso-Tetra(4-carboxyphenyl)porphine (TCPP)

Introduction

This compound (TCPP) is a synthetic porphyrin derivative distinguished by four carboxyphenyl groups located at the meso positions of its central porphyrin core.[1] This unique structure provides convenient points for further chemical modification, making TCPP a highly versatile building block in supramolecular chemistry and materials science.[1] Its robust structure and functional groups make it a critical component in the synthesis of advanced materials like metal-organic frameworks (MOFs).[1][2] For researchers and professionals in drug development, TCPP is of particular interest due to its application as a photosensitizer in photodynamic therapy (PDT), as an imaging agent, and as a foundational structure for creating novel metallodrugs.[1][3]

Chemical Structure and Properties

TCPP is an aromatic macrocycle composed of four pyrrole-type rings linked by methine bridges, with a carboxyphenyl group attached to each bridge.[2] This structure gives it its characteristic photophysical properties and the ability to chelate various metal ions within its core.[1]

Structure: The chemical structure consists of a porphine (B87208) ring with four 4-carboxyphenyl groups attached at the 5, 10, 15, and 20 (meso) positions.[3]

Quantitative Data Summary

The physical, chemical, and spectroscopic properties of TCPP are summarized in the tables below.

Table 1: General Properties of this compound (TCPP)

| Property | Value | Reference(s) |

|---|---|---|

| CAS Number | 14609-54-2 | [3][4] |

| Molecular Formula | C₄₈H₃₀N₄O₈ | [3][4] |

| Molecular Weight | 790.77 g/mol | [3][4] |

| Appearance | Dark purple to black powder | [2][5] |

| Melting Point | >300 °C | [5][6] |

| Solubility | Highly soluble in polar organic solvents (DMF, DMSO) | [3][7] |

| Storage | Room temperature, sealed in dry, dark place |[4][5] |

Table 2: Spectroscopic Properties of TCPP

| Spectroscopic Property | Wavelength (nm) | Solvent/Conditions | Reference(s) |

|---|---|---|---|

| UV-Vis Soret Band | ~420 nm | DMF, Ethanol (B145695) | [8][9][10] |

| UV-Vis Q-Bands | Four distinct bands in the 500-700 nm range | DMF, Ethanol | [8][9] |

| Fluorescence Emission | Typically ranges from 470 to 500 nm | Aqueous Medium |[11] |

Synthesis and Purification

The most common methods for synthesizing TCPP are the Lindsey and Adler-Longo syntheses, which involve the condensation of pyrrole (B145914) with 4-carboxybenzaldehyde.[1][8] The Adler-Longo method is a one-pot reaction performed at high temperatures, while the Lindsey synthesis is a two-step process conducted at room temperature under high dilution.[8]

Table 3: Comparison of TCPP Synthesis Methods

| Feature | Adler-Longo Method | Lindsey Method | Reference(s) |

|---|---|---|---|

| Reaction Type | One-pot | Two-step (Condensation, then Oxidation) | [8] |

| Temperature | Reflux (~141°C in propionic acid) | Room temperature | [8] |

| Reactant Concentration | Higher concentrations | High dilution (~10 mM) | [8] |

| Typical Yield | 10-30% | 10-60% | [8] |

| Advantages | Simple, suitable for large scale | Higher yields, compatible with sensitive aldehydes | [8] |

| Disadvantages | Lower yields, formation of tar-like byproducts | Requires high dilution and an inert atmosphere |[8] |

Experimental Workflow: Synthesis and Purification

The general workflow for producing high-purity TCPP involves synthesis via the Adler-Longo method followed by a multi-step purification process.

Applications in Research and Drug Development

Photodynamic Therapy (PDT)

TCPP is a highly effective photosensitizer used in photodynamic therapy, a treatment modality for cancer and other diseases.[1][12] When activated by light of a specific wavelength, TCPP transfers energy to molecular oxygen (O₂) to generate highly cytotoxic reactive oxygen species (ROS), primarily singlet oxygen (¹O₂).[13][14] This singlet oxygen induces localized cell death in targeted tissues.[1] The process is known as a Type II photochemical mechanism.[14]

Metal-Organic Frameworks (MOFs)

The carboxylic acid groups of TCPP make it an excellent organic ligand for constructing porous, crystalline materials known as metal-organic frameworks (MOFs).[1][3] These materials are synthesized by coordinating TCPP with metal ions (like Zr⁴⁺ or Zn²⁺) and have applications in gas storage, separation, and catalysis.[2][3]

Other Applications

TCPP and its derivatives are also explored for their use in:

-

Sensors: For detecting ions like Ni(II) and for DNA methylation analysis.[4][15]

-

Catalysis: As a catalyst in degradation reactions when irradiated with light.[7][15]

-

Solar Energy Conversion: Used as a photosensitizer on TiO₂ nanoparticles.[4]

Experimental Protocols

Protocol 1: Synthesis of TCPP (Adler-Longo Method)

This protocol describes a common one-pot synthesis of TCPP.[8][9]

Materials:

-

4-Carboxybenzaldehyde

-

Pyrrole (freshly distilled)

-

Propionic acid

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Filtration apparatus

Methodology:

-

Combine 4-carboxybenzaldehyde and freshly distilled pyrrole in a 1:1 molar ratio within a flask open to the atmosphere.[8]

-

Heat the mixture to reflux (approximately 141°C) using a heating mantle.[8]

-

Maintain the reflux for 30-60 minutes. The solution will turn very dark, and progress can be monitored via thin-layer chromatography (TLC).[2][8]

-

After the reaction is complete, allow the mixture to cool to room temperature.[8]

-

Further cool the flask in an ice bath or freezer to maximize the precipitation of the crude product.[8]

-

Collect the resulting purple solid by filtration. This is the crude TCPP.[2][8]

Protocol 2: Purification of Crude TCPP

This protocol outlines the general procedure for purifying the crude TCPP solid obtained from synthesis.[1]

Materials:

-

Crude TCPP solid

-

Distilled water

-

Methanol or Ethanol

-

Filtration apparatus

-

Vacuum oven or desiccator

Methodology:

-

Transfer the crude TCPP solid to a filter funnel.[1]

-

Wash the solid thoroughly with warm distilled water to remove the high-boiling propionic acid solvent.[1][2]

-

Follow the water wash with a comprehensive rinse using methanol or ethanol to remove remaining organic impurities.[1][2]

-

Continue washing until the filtrate runs clear, indicating that most impurities have been removed.[1]

-

Dry the purified purple TCPP solid under vacuum or by air drying to obtain the final product.[1]

-

Purity can be confirmed using techniques like UV-Vis spectroscopy, which should show a sharp Soret band around 420 nm and four distinct Q-bands, and mass spectrometry to confirm the molecular weight.[8]

Protocol 3: General Procedure for Evaluating In Vitro Photodynamic Activity

This protocol provides a framework for assessing the photocytotoxicity of TCPP on cancer cell lines.

Materials:

-

Cell culture medium and supplements

-

TCPP (dissolved in a suitable solvent like DMSO and diluted in medium)

-

Phosphate-buffered saline (PBS)

-

Light source with a specific wavelength for activation

-

Cell viability assay kit (e.g., MTT, PrestoBlue)

-

Fluorospectrophotometer for uptake analysis

Methodology:

-

Cell Culture: Culture the selected cancer cell line under standard conditions (e.g., 37°C, 5% CO₂).

-

Incubation with TCPP: Seed cells in appropriate plates. After adherence, treat the cells with varying concentrations of TCPP and incubate for a set period (e.g., 1-24 hours) to allow for cellular uptake.[17]

-

Cellular Uptake Analysis: Analyze the amount of TCPP taken up by the cells using fluorospectrophotometry.[17]

-

Irradiation: After incubation, wash the cells with PBS to remove any free TCPP. Add fresh medium and expose the cells to a light source at a specific wavelength corresponding to TCPP's absorption band for a defined duration.

-

Post-Irradiation Incubation: Return the cells to the incubator for a period (e.g., 24-48 hours) to allow for the induction of cell death.

-

Cell Viability Assessment: Measure cell viability using a standard assay to determine the photocytotoxicity of the TCPP treatment. Compare results to control groups (no TCPP, no light, and TCPP without light).

Conclusion

This compound is a fundamentally important molecule with a broad range of applications, from advanced materials to medicine. Its well-defined structure, accessible synthesis, and versatile chemical functionality ensure its continued relevance in scientific research. For professionals in drug development, TCPP's proven efficacy as a photosensitizer in photodynamic therapy provides a robust platform for designing next-generation cancer treatments and targeted therapies. The detailed protocols and compiled data in this guide serve as a comprehensive resource for researchers aiming to synthesize, characterize, and utilize TCPP in their work.

References

- 1. benchchem.com [benchchem.com]

- 2. digital.wpi.edu [digital.wpi.edu]

- 3. This compound | 14609-54-2 | Benchchem [benchchem.com]

- 4. This compound | [frontierspecialtychemicals.com]

- 5. lookchem.com [lookchem.com]

- 6. materials.alfachemic.com [materials.alfachemic.com]

- 7. This compound | 14609-54-2 | Benchchem [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. sciforum.net [sciforum.net]

- 10. rsc.org [rsc.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. nbinno.com [nbinno.com]

- 13. researchgate.net [researchgate.net]

- 14. Mechanisms in photodynamic therapy: part one—-photosensitizers, photochemistry and cellular localization - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound | 14609-54-2 [chemicalbook.com]

- 16. Photodynamic Therapy in the Treatment of Cancer—The Selection of Synthetic Photosensitizers - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Meso-tetra (carboxyphenyl) porphyrin (TCPP) nanoparticles were internalized by SW480 cells by a clathrin-mediated endocytosis pathway to induce high photocytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

Physicochemical Characteristics of meso-Tetra(4-carboxyphenyl)porphine (TCPP): An In-depth Technical Guide

Introduction

Meso-Tetra(4-carboxyphenyl)porphine, commonly abbreviated as TCPP, is a synthetic porphyrin that has garnered significant attention within the scientific community. Its unique molecular architecture, characterized by a central porphyrin macrocycle with four carboxyphenyl groups at the meso positions, imparts a range of valuable physicochemical properties.[1] These characteristics make TCPP a versatile building block in various advanced applications, including its use as a photosensitizer in photodynamic therapy (PDT)[2][3], a component in the construction of metal-organic frameworks (MOFs)[4], and as a highly sensitive spectrophotometric reagent for sensing metal ions and other analytes.[3][5][6] This technical guide provides a comprehensive overview of the core physicochemical characteristics of TCPP, detailed experimental protocols for its analysis, and visual representations of its mechanistic pathways, tailored for researchers, scientists, and professionals in drug development.

Core Physicochemical Properties

TCPP is typically a purple solid with a high melting point, indicating significant thermal stability.[1][7] The four carboxylic acid groups are key to its functionality, enhancing its solubility in polar and basic solvents and providing reactive sites for chemical modification or coordination.[2][8]

| Property | Value | Reference |

| CAS Number | 14609-54-2 | [5][7] |

| Molecular Formula | C48H30N4O8 | [7][9] |

| Molecular Weight | 790.77 g/mol | [7][9] |

| Appearance | Purple solid/powder | [1][7] |

| Melting Point | >300 °C | [1][7] |

| Solubility | Soluble in polar solvents like Pyridine, Methanol (B129727), Ethanol; low solubility in water and chloroform (B151607).[3][8][10] |

Spectroscopic Characteristics

The extended π-conjugated system of the porphyrin macrocycle gives TCPP its distinct and intense light-absorbing properties, which are fundamental to its applications in photochemistry and sensing.[2]

UV-Visible Absorption

Like other porphyrins, the UV-Vis spectrum of TCPP is dominated by an intense absorption band in the near-UV region, known as the Soret band, and several weaker absorptions in the visible region, called Q-bands.[11][12][13] The precise positions and intensities of these bands are sensitive to the solvent, pH, aggregation state, and metalation of the porphyrin core.[12]

Fluorescence Properties

Upon excitation with light, typically at a wavelength corresponding to one of its absorption bands, TCPP exhibits fluorescence emission in the red region of the spectrum.[14] The fluorescence quantum yield and lifetime are critical parameters for applications in sensing and photodynamic therapy. These properties can be significantly influenced by environmental factors such as solvent polarity and pH, as well as by the presence of quenchers like molecular oxygen.[15][16]

| Spectroscopic Property | Typical Wavelengths (nm) | Reference |

| Soret Band (λmax) | ~413 - 426 nm | [11][13][17] |

| Q-Bands (λmax) | Four bands in the 500 - 700 nm range | [11][13] |

| Fluorescence Emission (λem) | ~645 nm and ~702 nm | [14] |

Note: Spectroscopic values can vary based on solvent and experimental conditions.

Thermal Stability

| Thermal Property | Observation | Reference |

| Decomposition | Stable up to high temperatures, with major mass loss occurring above 350 °C for related porphyrins. | [18][19] |

Experimental Protocols

Detailed and standardized protocols are crucial for the reliable characterization of TCPP. The following sections outline methodologies for its synthesis and key analytical techniques.

Synthesis and Purification of TCPP

The synthesis of TCPP is commonly achieved via the Lindsey synthesis, which involves the acid-catalyzed condensation of pyrrole (B145914) with a substituted aldehyde.

-

Reaction Setup : Equimolar amounts of freshly distilled pyrrole and 4-formylbenzoic acid are added to a flask containing propionic acid.[8]

-

Reflux : The mixture is heated to reflux (typically ~140 °C) for a designated period, often 2-3 hours, under an inert atmosphere.[8] The progress of the reaction can be monitored using thin-layer chromatography (TLC).

-

Isolation : After cooling to room temperature, the reaction mixture is filtered. The collected solid is washed extensively with solvents like hot water and methanol to remove residual propionic acid and unreacted starting materials.[8]

-

Purification : Purification of TCPP can be challenging due to its low solubility in many common organic solvents.[8] Column chromatography or recrystallization from a suitable solvent system (e.g., a mixture of chloroform and acetone) may be employed.[21]

UV-Vis Spectroscopic Analysis

This protocol describes the standard procedure for obtaining the absorption spectrum of TCPP.

-

Sample Preparation : Prepare a dilute stock solution of TCPP in a suitable solvent (e.g., DMSO, DMF, or an aqueous basic solution) of known concentration. Further dilute the stock solution to the micromolar range (e.g., 1-10 µM) to ensure the absorbance values fall within the linear range of the spectrophotometer (typically < 1.0).

-

Instrumentation : Use a dual-beam UV-Vis spectrophotometer. Fill a 1 cm path length quartz cuvette with the solvent to record a baseline correction.

-

Measurement : Replace the solvent with the TCPP solution in the cuvette. Scan the absorbance from approximately 350 nm to 750 nm.[12]

-

Data Analysis : Identify the wavelength of maximum absorbance (λmax) for the Soret band and the Q-bands.

Fluorescence Spectroscopic Analysis

This protocol outlines the measurement of the fluorescence emission spectrum.

-

Sample Preparation : Prepare a dilute solution of TCPP (typically in the micromolar concentration range) in a fluorescence-free grade solvent, using a quartz cuvette.

-

Instrumentation : Use a fluorescence spectrophotometer (fluorometer).

-

Measurement : Set the excitation wavelength to a value within the Soret band (e.g., 420 nm). Record the emission spectrum over a wavelength range that covers the expected emission, typically from ~550 nm to 800 nm.[14] Ensure appropriate slit widths are used to balance signal intensity and spectral resolution.

-

Data Analysis : Identify the emission maxima (λem). For quantum yield measurements, a reference standard with a known quantum yield (e.g., meso-tetraphenylporphyrin) is measured under identical conditions for comparison.[22]

Thermogravimetric Analysis (TGA)

This protocol is for assessing the thermal stability of TCPP.

-

Sample Preparation : Place a small, accurately weighed amount of dried TCPP powder (typically 5-10 mg) into a TGA sample pan (e.g., alumina (B75360) or platinum).

-

Instrumentation : Use a TGA instrument.

-

Measurement : Heat the sample from room temperature to a high temperature (e.g., 800-900 °C) at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere, typically inert nitrogen gas, to prevent oxidative decomposition.[18][23]

-

Data Analysis : Plot the percentage of mass loss versus temperature. The onset temperature of decomposition is determined from the resulting TGA curve, indicating the limit of the material's thermal stability.

Visualizing Key Mechanisms and Workflows

Graphical representations are essential for understanding the complex processes in which TCPP participates. The following diagrams, rendered using DOT language, illustrate critical pathways and experimental flows.

Caption: General experimental workflow for the synthesis and characterization of TCPP.

Caption: Type II photochemical mechanism of TCPP in Photodynamic Therapy (PDT).

Caption: Clathrin-mediated endocytosis pathway for TCPP nanoparticle internalization.[24]

References

- 1. lookchem.com [lookchem.com]

- 2. CAS 14609-54-2: this compound [cymitquimica.com]

- 3. 5,10,15,20-Tetrakis-(4-carboxyphenyl)-21,23H-porphine [porphyrin-laboratories.com]

- 4. This compound | [frontierspecialtychemicals.com]

- 5. This compound | 14609-54-2 [chemicalbook.com]

- 6. chemimpex.com [chemimpex.com]

- 7. materials.alfachemic.com [materials.alfachemic.com]

- 8. digital.wpi.edu [digital.wpi.edu]

- 9. This compound | C48H30N4O8 | CID 86278368 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 5,10,15,20-Tetrakis-(4-carboxyphenyl)-porphine-Pt(II) [porphyrin-laboratories.com]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. academic.oup.com [academic.oup.com]

- 17. researchgate.net [researchgate.net]

- 18. electrochemsci.org [electrochemsci.org]

- 19. asianpubs.org [asianpubs.org]

- 20. pubs.aip.org [pubs.aip.org]

- 21. This compound synthesis - chemicalbook [chemicalbook.com]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Chemical, Thermal, and Radiation Resistance of an Iron Porphyrin: A Model Study of Biosignature Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Meso-tetra (carboxyphenyl) porphyrin (TCPP) nanoparticles were internalized by SW480 cells by a clathrin-mediated endocytosis pathway to induce high photocytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Analysis of meso-Tetra(4-carboxyphenyl)porphine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of meso-Tetra(4-carboxyphenyl)porphine (TCPP), a versatile photosensitizer with significant applications in biomedical research and drug development. This document outlines the core spectroscopic characteristics of TCPP, detailed experimental protocols for its analysis, and visual representations of its role in therapeutic applications.

Core Spectroscopic Data

The unique photophysical and structural properties of this compound (TCPP) can be thoroughly characterized using a suite of spectroscopic techniques. The following tables summarize the key quantitative data obtained from UV-Vis absorption, fluorescence, Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy.

Table 1: UV-Vis Absorption Spectroscopy Data for TCPP

The electronic absorption spectrum of TCPP is characterized by an intense Soret band and several weaker Q-bands in the visible region, which are typical for porphyrins. The exact positions and intensities of these bands can be influenced by the solvent and pH.

| Spectral Feature | Wavelength (λmax) in DMF (nm) | Molar Extinction Coefficient (ε) in DMF (M⁻¹cm⁻¹) | Wavelength (λmax) at pH 9 (nm)[1] | Molar Extinction Coefficient (ε) at pH 9 (M⁻¹cm⁻¹)[1] |

| Soret Band | ~418 | Not specified | 414 | 3.5 x 10⁵ |

| Q-band IV | ~515 | Not specified | 517 | 1.2 x 10⁴ |

| Q-band III | ~550 | Not specified | 554 | 6.5 x 10³ |

| Q-band II | ~590 | Not specified | 579 | 5.2 x 10³ |

| Q-band I | ~646 | Not specified | 634 | 3.3 x 10³ |

Table 2: Fluorescence Spectroscopy Data for TCPP

TCPP exhibits characteristic fluorescence emission, which is crucial for its application as a fluorescent probe and in photodynamic therapy.

| Parameter | Value | Conditions |

| Emission Maximum (λem) | ~650 nm and ~715 nm | In DMF |

| Fluorescence Quantum Yield (ΦF) | Not specified | In DMF |

| Fluorescence Lifetime (τ) | Not specified | In DMF |

Table 3: ¹H NMR Spectroscopy Data for TCPP

Proton NMR (¹H NMR) spectroscopy provides detailed information about the molecular structure of TCPP. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

| Proton Type | Chemical Shift (δ) in DMSO-d₆ (ppm)[2] | Multiplicity[2] | Integration[2] |

| Pyrrole (β-H) | 8.85 | s | 8H |

| Phenyl (ortho-H) | 8.38 | d | 8H |

| Phenyl (meta-H) | 8.32 | d | 8H |

| Imine (N-H) | -2.95 | s | 2H |

Table 4: ¹³C NMR Spectroscopy Data for TCPP

Table 5: FTIR Spectroscopy Data for TCPP

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in the TCPP molecule based on their characteristic vibrational frequencies.

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Reference |

| ~3310 | N-H stretch (pyrrole) | |

| ~1700 | C=O stretch (carboxylic acid) | |

| ~1400 | C-O-H bend / C=C stretch (aromatic) | |

| ~1250 | C-O stretch (carboxylic acid) | |

| ~965 | N-H wag (pyrrole) | |

| ~800 | C-H bend (aromatic) |

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible spectroscopic analysis of TCPP.

UV-Vis Absorption Spectroscopy Protocol

-

Sample Preparation: Prepare a stock solution of TCPP in a suitable solvent (e.g., Dimethylformamide - DMF) at a concentration of approximately 1x10⁻³ M. From the stock solution, prepare a series of dilutions in the range of 1x10⁻⁶ to 1x10⁻⁵ M.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition:

-

Use a matched pair of quartz cuvettes with a 1 cm path length.

-

Fill the reference cuvette with the pure solvent.

-

Record the absorption spectrum of each diluted TCPP solution from 350 nm to 750 nm.

-

Ensure the absorbance of the Soret peak is within the linear range of the instrument (typically < 2).

-

-

Data Analysis:

-

Identify the wavelengths of maximum absorbance (λmax) for the Soret and Q-bands.

-

Calculate the molar extinction coefficient (ε) for each band using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration in mol/L, and l is the path length in cm.

-

Fluorescence Spectroscopy Protocol

-

Sample Preparation: Prepare a dilute solution of TCPP in a suitable solvent (e.g., DMF) with an absorbance of approximately 0.1 at the excitation wavelength to minimize inner filter effects.

-

Instrumentation: Use a spectrofluorometer equipped with an excitation and an emission monochromator.

-

Data Acquisition:

-

Excite the sample at the Soret band maximum (e.g., ~418 nm).

-

Record the emission spectrum over a range of approximately 600 nm to 800 nm.

-

To determine the fluorescence quantum yield, a standard with a known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄) should be measured under identical experimental conditions.

-

-

Data Analysis:

-

Identify the wavelengths of maximum fluorescence emission.

-

Calculate the fluorescence quantum yield (ΦF) relative to the standard using the following equation: ΦF,sample = ΦF,std * (Isample / Istd) * (Astd / Asample) * (η²sample / η²std) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

-

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of TCPP in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

-

Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Acquire a ¹³C NMR spectrum using proton decoupling. A larger number of scans will be required compared to ¹H NMR.

-

-

Data Analysis:

-

Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Assign the chemical shifts to the corresponding protons and carbons in the TCPP molecule.

-

FTIR Spectroscopy Protocol

-

Sample Preparation: Prepare a solid sample by mixing a small amount of TCPP with dry potassium bromide (KBr) and pressing the mixture into a thin pellet. Alternatively, a thin film can be cast from a solution onto a suitable IR-transparent window.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the pure KBr pellet or the empty sample holder.

-

Record the spectrum of the TCPP sample over the mid-IR range (typically 4000-400 cm⁻¹).

-

-

Data Analysis:

-

Identify the characteristic absorption bands and assign them to the corresponding molecular vibrations and functional groups.

-

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key concepts related to the application of TCPP in a biomedical context.

Caption: Workflow of Photodynamic Therapy using TCPP.

Caption: Logical diagram of a TCPP-based drug delivery system.

References

An In-depth Technical Guide on the Electrochemical Properties of meso-Tetra(4-carboxyphenyl)porphine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core electrochemical properties of meso-Tetra(4-carboxyphenyl)porphine (TCPP), a versatile synthetic porphyrin with significant applications in research and drug development. This document details its redox behavior, presents quantitative data in structured tables, outlines experimental protocols for its characterization, and visualizes key electrochemical processes.

Introduction to the Electrochemical Behavior of Porphyrins

Porphyrins are a class of macrocyclic organic compounds characterized by a large, aromatic ring structure that allows for versatile coordination with metal ions and facile electron transfer.[1] This inherent redox activity is central to their diverse functions in biological systems, such as in hemoglobin and cytochromes, and their wide-ranging applications in materials science and medicine.[1] The electrochemical properties of porphyrins can be finely tuned by modifying their peripheral functional groups and by inserting different metal ions into the central cavity.[1]

The electrochemistry of porphyrins is typically characterized by a series of one-electron oxidation and reduction steps. These processes involve the formation of π-radical cations and anions, followed by the generation of dications and dianions. These redox events are readily studied using techniques like cyclic voltammetry, which provides valuable information about the molecule's electronic structure and its potential for electron transfer in various applications.[1]

Redox Properties of this compound (TCPP)

This compound (TCPP) is a water-soluble porphyrin derivative that has garnered significant interest due to its utility in constructing metal-organic frameworks (MOFs), its role as a photosensitizer, and its applications in sensor technology.[2] Its electrochemical behavior is a key aspect of its functionality in these areas.

Quantitative Electrochemical Data

The redox potentials of TCPP are influenced by the solvent, supporting electrolyte, and the presence of coordinated metal ions. The following tables summarize available quantitative data for TCPP and its metalated derivatives in different electrochemical systems.

Table 1: Redox Potentials of Iron(III)-TCPP in a Metal-Organic Framework

| Redox Couple | Half-Wave Potential (E½) vs. NHE | Solvent | Supporting Electrolyte | Reference |

| Fe(III)TCPP / Fe(II)TCPP | -0.56 V | DMF | 0.1 M LiClO₄ | [3] |

Table 2: Cathodic Peak Potentials of TCPP in Aqueous Solution (Electrochemiluminescence)

| Peak | Cathodic Peak Potential (Ep,c) vs. Ag/AgCl | Solvent | Coreactant | Reference |

| 1 | -0.8 V | Aqueous | K₂S₂O₈ | [4] |

| 2 | -1.1 V | Aqueous | K₂S₂O₈ | [4] |

Note: Potentials measured against different reference electrodes can be converted to a common scale (e.g., NHE) for comparison, but this requires knowledge of the specific reference electrode's potential.

Experimental Protocols for Electrochemical Analysis

The following sections provide detailed methodologies for the key experiments used to characterize the electrochemical properties of TCPP.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a fundamental electrochemical technique used to probe the redox behavior of a species in solution.

Objective: To determine the redox potentials and study the reversibility of electron transfer processes of TCPP.

Experimental Setup:

-

Potentiostat: An instrument capable of controlling the potential of the working electrode and measuring the resulting current.

-

Three-Electrode Cell:

-

Working Electrode: A glassy carbon electrode (GCE) is commonly used.

-

Reference Electrode: A silver/silver chloride (Ag/AgCl) or a saturated calomel (B162337) electrode (SCE).

-

Counter (Auxiliary) Electrode: A platinum wire or mesh.[5]

-

-

Solvent: N,N-Dimethylformamide (DMF) is a suitable solvent for TCPP.[6] For aqueous studies, a buffer solution (e.g., phosphate-buffered saline, PBS) is used.

-

Supporting Electrolyte: A non-reactive salt to ensure the conductivity of the solution. Tetrabutylammonium hexafluorophosphate (B91526) (TBAPF₆) or lithium perchlorate (B79767) (LiClO₄) at a concentration of 0.1 M are commonly used in organic solvents.[3]

-

Analyte Solution: A solution of TCPP in the chosen solvent and supporting electrolyte, typically in the millimolar concentration range.

Procedure:

-

Preparation of the Analyte Solution: Dissolve a known amount of TCPP and the supporting electrolyte in the chosen solvent (e.g., DMF).

-

Cell Assembly: Assemble the three-electrode cell with the working, reference, and counter electrodes immersed in the analyte solution.

-

Deaeration: Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain an inert atmosphere over the solution during the experiment.

-

Cyclic Voltammetry Scan:

-

Set the initial and final potentials to scan a range where the redox events of TCPP are expected to occur.

-

Define the scan rate (e.g., 100 mV/s). A range of scan rates is often used to investigate the nature of the electrochemical process.

-

Initiate the scan, sweeping the potential from the initial to the final value and then back to the initial potential, while recording the current response.

-

-

Data Analysis:

-

The resulting plot of current versus potential is a cyclic voltammogram.

-

Identify the anodic (oxidation) and cathodic (reduction) peak potentials (Epa and Epc).

-

Calculate the half-wave potential (E½) for reversible or quasi-reversible processes as (Epa + Epc) / 2.

-

Electrochemical Reaction Mechanisms and Pathways

The electrochemical reactions of free-base porphyrins like TCPP typically involve the π-system of the macrocycle. The general mechanism involves sequential one-electron transfers.

General Electrochemical Pathway

The following diagram illustrates the general stepwise oxidation and reduction of a free-base porphyrin (P).

Caption: General electrochemical redox pathway of a free-base porphyrin.

Experimental Workflow for Cyclic Voltammetry

The following diagram outlines the typical workflow for a cyclic voltammetry experiment.

Caption: Experimental workflow for cyclic voltammetry of TCPP.

Conclusion

This technical guide has provided a detailed overview of the electrochemical properties of this compound. The presented quantitative data, experimental protocols, and mechanistic diagrams offer a valuable resource for researchers and professionals working with this important molecule. A thorough understanding of its redox behavior is crucial for harnessing its full potential in diverse applications, from the development of novel therapeutics to the design of advanced materials. Further research to establish a complete set of redox potentials in various solvent systems will continue to enhance our understanding and utilization of TCPP's unique electrochemical characteristics.

References

meso-Tetra(4-carboxyphenyl)porphine CAS number 14609-54-2 applications

An In-Depth Technical Guide to the Applications of meso-Tetra(4-carboxyphenyl)porphine (CAS Number 14609-54-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, commonly known as TCPP, is a synthetic porphyrin derivative with the CAS number 14609-54-2.[1][2][3] Its structure, characterized by a central porphyrin core with four carboxylic acid groups at the meso positions of the phenyl rings, imparts unique photophysical and chemical properties.[1][4] These carboxylic acid functionalities provide versatile handles for chemical modifications, making TCPP an ideal building block for a wide array of functional materials and supramolecular assemblies.[5] This technical guide provides a comprehensive overview of the primary applications of TCPP, with a focus on photodynamic therapy, metal-organic frameworks, sensing, and drug delivery.

Photodynamic Therapy (PDT)

TCPP is a potent photosensitizer, a key component in photodynamic therapy for the treatment of cancer and other diseases.[5][6] When activated by light of a specific wavelength, TCPP can generate reactive oxygen species (ROS), such as singlet oxygen, which induce localized cell death in targeted tissues.[5]

Quantitative Data: Photodynamic Efficacy of TCPP and its Derivatives

The efficacy of TCPP-based photosensitizers is evaluated based on their singlet oxygen quantum yield and their phototoxicity in cancer cell lines, often quantified by the half-maximal inhibitory concentration (IC50).

| Photosensitizer System | Cell Line | IC50 (µM) | Light Dose | Wavelength (nm) | Singlet Oxygen Quantum Yield (ΦΔ) | Solvent for ΦΔ | Reference |

| GaClTMPP–GQDs | MCF-7 | Not specified, but cell viability decreased to 15.2% at 120 µg/mL | Not specified | Not specified | Not specified | Not specified | [7][8] |

| m-Ph4TBP 4 | Eca-109 | 1.06 | 8 J/cm² | 650 | 0.0022–0.0304 s⁻¹ (generation rate) | Not specified | [9] |

| Sn(IV) N-Confused Meso-tetra(methylthiophenyl)porphyrin | MCF-7 | 1.4 (± 0.8) | 280 mW/cm² for 30 min | 660 | 0.88 | Not specified | [10] |

| Free TCPP | Not specified | Not specified | Not specified | Not specified | 10% | Water | [11] |

| Free TCPP | Not specified | Not specified | Not specified | Not specified | 4.3% | DMF | [11] |

Experimental Protocol: In Vitro Phototoxicity Assay of TCPP Nanoparticles

This protocol outlines a general procedure for evaluating the photodynamic efficacy of TCPP-loaded nanoparticles on a cancer cell line.

1. Materials:

-

TCPP-loaded nanoparticles

-

Cancer cell line (e.g., MDA-MB-231)

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

Phosphate-buffered saline (PBS)

-

Cell Counting Kit-8 (CCK-8) or similar viability assay

-

96-well plates

-

Light source with a specific wavelength (e.g., 650 nm laser)

2. Cell Culture:

-

Culture the selected cancer cell line in appropriate medium at 37°C in a humidified atmosphere with 5% CO2.

-

Seed the cells into 96-well plates at a density of approximately 5x10³ cells per well and allow them to adhere overnight.[7]

3. Treatment:

-

Prepare a series of concentrations of TCPP-loaded nanoparticles in the culture medium.

-

Remove the existing medium from the wells and replace it with the nanoparticle-containing medium.

-

Include control groups: cells treated with medium only (negative control) and cells treated with unloaded nanoparticles (vehicle control).

-

Incubate the cells with the nanoparticles for a predetermined time (e.g., 4 hours) to allow for cellular uptake.[7]

4. Irradiation:

-

After incubation, aspirate the nanoparticle-containing medium and wash the cells with PBS.

-

Add fresh culture medium to each well.

-

Irradiate the designated wells with the light source at a specific power density and duration (e.g., 6.5 W/cm² for 5 minutes).[7] Keep a set of plates in the dark as a control for dark toxicity.

5. Viability Assay:

-

Following irradiation, incubate the cells for another 20-24 hours.[7]

-

Assess cell viability using the CCK-8 assay according to the manufacturer's instructions. This typically involves adding the CCK-8 reagent to each well, incubating for a few hours, and then measuring the absorbance at a specific wavelength.

-

Calculate the cell viability as a percentage relative to the untreated control cells.

Signaling Pathway: Mechanism of Photodynamic Therapy

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of a Novel Porphyrin-Based Metal–Organic Framework (Co-Por MOF) | MDPI [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. TCPP-Isoliensinine Nanoparticles for Mild-Temperature Photothermal Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Photophysical properties and photodynamic therapy activity of a meso-tetra(4-carboxyphenyl)porphyrin tetramethyl ester–graphene quantum dot conjugate - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mdpi.com [mdpi.com]

- 11. sciforum.net [sciforum.net]

An In-depth Technical Guide to Porphyrin Chemistry and its Meso-Substituted Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of porphyrin chemistry, with a special focus on the synthesis, characterization, and application of meso-substituted porphyrin derivatives. Porphyrins are a class of aromatic, heterocyclic macrocycles that are fundamental to a wide range of biological functions and technological innovations.[1][2] Their unique electronic, photophysical, and catalytic properties have established them as critical components in fields ranging from medicine, particularly in photodynamic therapy (PDT), to materials science and catalysis.[2][3][4]

Core Concepts in Porphyrin Chemistry

Porphyrins are composed of four modified pyrrole (B145914) subunits interconnected at their α-carbon atoms through methine bridges (=CH−).[1][5] This large, conjugated system is responsible for their strong absorption of light in the visible region, which gives them their characteristic intense colors.[1] The parent porphyrin, porphine, is of theoretical interest, while substituted porphyrins are the focus of extensive research and application.[1][5]

A key feature of porphyrins is their ability to chelate metal ions within their central N4 "pocket," forming metalloporphyrins.[1][6] These metal complexes are central to many biological processes. For instance, heme, an iron-containing porphyrin, is the active component of hemoglobin and myoglobin, responsible for oxygen transport.[6][7][8] In the plant kingdom, chlorophyll, a magnesium-containing porphyrin derivative, is essential for photosynthesis.[6][7]

The porphyrin macrocycle has twelve positions available for substitution: the eight β-positions on the pyrrole rings and the four meso-positions at the methine bridges.[5] This guide will focus on meso-substituted porphyrins, which are synthetically accessible and offer a versatile platform for tuning the molecule's properties.[5][9]

Synthesis of Meso-Substituted Porphyrins

The synthesis of meso-substituted porphyrins primarily involves the acid-catalyzed condensation of pyrroles with aldehydes.[2] The choice of synthetic methodology is dictated by the desired substitution pattern (symmetrical vs. unsymmetrical), the scale of the reaction, and the nature of the functional groups on the precursors.[2][6]

Decision Workflow for Porphyrin Synthesis

The selection of an appropriate synthetic method is a critical first step. The following diagram illustrates a logical workflow for this decision-making process.

Caption: Decision workflow for selecting a porphyrin synthesis method.

Experimental Protocols

This one-pot method is suitable for the synthesis of simple, symmetric tetra-aryl porphyrins under aerobic conditions.[2]

Materials:

-

Propionic acid

-

Pyrrole

-

Hot water

Procedure:

-

In a flask equipped with a condenser, bring 500 mL of propionic acid to reflux while stirring.[2]

-

Add benzaldehyde to the refluxing propionic acid.[2]

-

Add pyrrole dropwise over 5 minutes. A distinct color change should be observed.[2]

-

Continue refluxing for 30 minutes.[2]

-

Allow the reaction mixture to cool to room temperature, during which a dark purple crystalline precipitate of TPP will form.[2]

-

Collect the crude TPP by vacuum filtration.[2]

-

Wash the crystals with hot water and then cold methanol to remove residual propionic acid and other impurities.[2]

-

The crude product can be further purified by column chromatography on silica (B1680970) gel.[2]

-

Dry the purified solid in a vacuum oven to yield TPP as a crystalline purple powder.[2]

This method separates the condensation and oxidation steps, allowing for milder reaction conditions and often resulting in higher purity of the intermediate porphyrinogen (B1241876).[5][6] This makes it suitable for aldehydes with sensitive functional groups.[5]

Materials:

-

High-purity dichloromethane (B109758) (CH₂Cl₂)

-

Pyrrole

-

Benzaldehyde

-

Trifluoroacetic acid (TFA) or Boron trifluoride etherate (BF₃·OEt₂)

-

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

Procedure:

-

In a 1 L flask, dissolve pyrrole and benzaldehyde in 500 mL of dichloromethane to a final concentration of approximately 10 mM for each.[6]

-

Add the acid catalyst (TFA or BF₃·OEt₂) and stir the mixture at room temperature under an inert atmosphere for the time required to reach equilibrium between the starting materials and the porphyrinogen.[5][10]

-

Add the oxidizing agent, DDQ, and continue stirring for several hours to generate the porphyrin.[5][10]

-

The reaction mixture is then typically washed with a mild base to neutralize the acid catalyst, dried, and the solvent is removed under reduced pressure.

-

The resulting crude porphyrin is purified by column chromatography.

This convergent strategy is ideal for the synthesis of unsymmetrically substituted porphyrins by condensing two different dipyrromethane units.[6][10][11]

Workflow for MacDonald [2+2] Synthesis:

Caption: Workflow for the MacDonald [2+2] synthesis of porphyrins.

General Protocol:

-

Synthesize two different dipyrromethane precursors. Unsymmetrically substituted dipyrromethanes can be obtained by the condensation of a 2-acetoxymethylpyrrole with a 2-unsubstituted pyrrole in the presence of an acid catalyst like p-toluenesulfonic acid.[10]

-

Perform a [2+2] condensation of the two dipyrromethane units. This is typically achieved under acidic conditions.

-

The resulting porphyrinogen is then oxidized to the corresponding unsymmetrical porphyrin using an oxidizing agent like DDQ.

-

The final product is purified using chromatographic techniques to separate it from any symmetrical porphyrins that may have formed as byproducts.

Comparison of Synthetic Methods

The choice of synthetic route significantly impacts the yield, purity, and applicability of the resulting porphyrin. The following table summarizes the key features of the primary synthetic methods.

| Synthesis Method | Precursors | Catalyst | Solvent | Temperature (°C) | Time | Typical Yield (%) | Notes |

| Adler-Longo | Pyrrole & Aldehyde | Propionic Acid | Propionic Acid | ~141 (Reflux) | 30 min | 20-30 | One-pot synthesis, suitable for robust aldehydes.[2] |

| Lindsey | Pyrrole & Aldehyde | Lewis Acid (e.g., BF₃·OEt₂) | Dichloromethane | Room Temp. | Several hours | 35-40 | Two-step, one-flask method; ideal for sensitive aldehydes.[5] |

| MacDonald [2+2] | Dipyrromethanes | Acid Catalyst | Various | Varies | Varies | Varies | Convergent synthesis for unsymmetrical porphyrins.[6][10] |

Characterization of Meso-Substituted Porphyrins

The unique electronic structure of porphyrins gives rise to distinct spectroscopic and electrochemical properties that are used for their characterization.

Spectroscopic Properties

Porphyrins exhibit a characteristic UV-Vis spectrum dominated by an intense Soret band (or B band) near 400 nm and several weaker Q bands in the 500-700 nm region.[12] The position and intensity of these bands are sensitive to the nature of the meso-substituents and the central metal ion.[13]

Table of Representative UV-Vis Data for Meso-Substituted Porphyrins in CH₂Cl₂:

| Porphyrin | Soret Band λmax (nm) (log ε) | Q Bands λmax (nm) (log ε) | Reference(s) |

| H₂TPP | 417 (5.79) | 513 (4.58), 548 (4.38), 590 (4.30), 645 (4.29) | [14] |

| H₂T(p-OCH₃)PP | 421 (5.62) | 519 (4.28), 555 (4.01), 595 (3.82), 652 (3.76) | [15] |

| H₂T(p-CN)PP | 419 (5.58) | 512 (4.28), 546 (3.92), 588 (3.81), 644 (3.59) | [15] |

| H₂T(p-F₅)PP | 419 (5.65) | 511 (4.29), 545 (3.90), 587 (3.80), 643 (3.50) | [16] |

The ¹H NMR spectra of porphyrins are characterized by highly deshielded meso-protons and shielded N-H protons, a direct consequence of the aromatic ring current.[15] For meso-tetraphenylporphyrin (TPP), the β-pyrrolic protons appear as a singlet at around 8.8 ppm, while the ortho, meta, and para protons of the phenyl groups appear in the aromatic region. The inner N-H protons are highly shielded and appear upfield, typically between -2 and -3 ppm.[14][15][17][18]

Table of Representative ¹H NMR Data for TPP in CDCl₃:

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Reference(s) |

| β-pyrrolic | 8.90 | s | [14] |

| o-phenyl | 8.26-8.27 | d | [14] |

| m, p-phenyl | 7.77-7.84 | m | [14] |

| N-H | -2.77 | br s | [14] |

Many porphyrins and their zinc complexes are fluorescent, emitting light in the red region of the spectrum upon excitation. The fluorescence quantum yield (ΦF) is a measure of the efficiency of this process and is influenced by the substituents and the solvent.[3][4]

Table of Representative Fluorescence Quantum Yields (ΦF):

| Porphyrin | Solvent | ΦF | Reference(s) |

| H₂TPP | DMF | 0.11 | [4] |

| ZnTPP | Toluene | 0.030 | [19] |

| H₂T(TPA)₄P | THF | 0.22 | [3] |

| H₂T(TPA)₄P | MCH | 0.17 | [3] |

Electrochemical Properties

Cyclic voltammetry is a powerful technique to study the redox behavior of porphyrins. They typically undergo two one-electron oxidations and two one-electron reductions. The redox potentials are sensitive to the electron-donating or electron-withdrawing nature of the meso-substituents.[20][21][22]

Table of Representative Redox Potentials (V vs. SHE) for Porphyrins in DMF:

| Porphyrin | E₁/₂ (Ox2) | E₁/₂ (Ox1) | E₁/₂ (Red1) | E₁/₂ (Red2) | Reference(s) |

| H₂TPP | 1.20 | 0.90 | -1.15 | -1.50 | [22] |

| H₂T(p-OCH₃)PP | 1.10 | 0.80 | -1.25 | -1.60 | [22] |

| H₂T(p-Cl)PP | 1.30 | 1.00 | -1.05 | -1.40 | [22] |

Applications in Drug Development: Photodynamic Therapy (PDT)

Porphyrins and their derivatives are extensively used as photosensitizers in photodynamic therapy (PDT), a non-invasive treatment for cancer and other diseases.[23] PDT involves the administration of a photosensitizer, followed by its activation with light of a specific wavelength in the presence of oxygen. This leads to the generation of cytotoxic reactive oxygen species (ROS), primarily singlet oxygen (¹O₂), which induce cell death.[23][24]

Mechanism of Action in PDT

The photophysical and photochemical processes underlying PDT are illustrated in the following diagram.

Caption: The Jablonski diagram illustrating the photophysical and photochemical processes in PDT.

Upon light absorption, the photosensitizer is promoted from its ground state (S₀) to an excited singlet state (S₁). It can then return to the ground state via fluorescence or undergo intersystem crossing to a longer-lived triplet state (T₁).[25][26] The triplet state photosensitizer can then react with surrounding molecules via two pathways:

-

Type I: Electron transfer to or from a substrate to produce radical ions, which can further react with oxygen to form ROS such as superoxide (B77818) anion (O₂⁻) and hydroxyl radicals (•OH).[2][25]

-

Type II: Energy transfer to ground-state molecular oxygen (³O₂) to generate highly reactive singlet oxygen (¹O₂).[2][25]

Both pathways lead to oxidative damage to cellular components, ultimately resulting in cell death through apoptosis or necrosis.[23]

Signaling Pathways in Porphyrin-Induced Apoptosis

Porphyrin-based PDT can induce apoptosis through various signaling pathways, depending on the specific porphyrin and its subcellular localization.[1][7][27] For example, Hematoporphyrin Derivative (HpD)-PDT has been shown to suppress esophageal cancer cell viability by downregulating the PI3K/AKT/mTOR signaling pathway.[8]

Caption: Simplified signaling pathway of apoptosis induced by porphyrin-PDT.

This guide has provided a foundational understanding of porphyrin chemistry and the synthesis and characterization of its meso-substituted derivatives. The detailed protocols, comparative data, and visual workflows are intended to serve as a valuable resource for researchers and professionals in the field, facilitating the design and development of novel porphyrin-based compounds for a multitude of applications.

References

- 1. Different apoptotic pathways are induced from various intracellular sites by tetraphenylporphyrins and light - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. A Comparative Evaluation of the Photosensitizing Efficiency of Porphyrins, Chlorins and Isobacteriochlorins toward Melanoma Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ufdcimages.uflib.ufl.edu [ufdcimages.uflib.ufl.edu]

- 6. benchchem.com [benchchem.com]

- 7. Different apoptotic pathways are induced from various intracellular sites by tetraphenylporphyrins and light - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Hematoporphyrin derivative photodynamic therapy induces apoptosis and suppresses the migration of human esophageal squamous cell carcinoma cells by regulating the PI3K/AKT/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. Syntheses and Functionalizations of Porphyrin Macrocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Classic highlights in porphyrin and porphyrinoid total synthesis and biosynthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00719A [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. rsc.org [rsc.org]

- 15. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]

- 16. Oxazolochlorins 21. Most Efficient Access to meso-Tetraphenyl- and meso-Tetrakis(pentafluorophenyl)porpholactones, and Their Zinc(II) and Platinum(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Porphyrin as a versatile visible-light-activatable organic/metal hybrid photoremovable protecting group - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Electrochemical Behavior of meso-Substituted Porphyrins: The Role of Cation Radicals to the Half-Wave Oxidation Potential Splitting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Porphyrin photosensitizers in photodynamic therapy and its applications - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. books.rsc.org [books.rsc.org]

- 26. Porphyrin photosensitizer molecules as effective medicine candidates for photodynamic therapy: electronic structure information aided design - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05585C [pubs.rsc.org]

- 27. [PDF] Different apoptotic pathways are induced from various intracellular sites by tetraphenylporphyrins and light | Semantic Scholar [semanticscholar.org]

In-Depth Technical Guide: Quantum Yield of Singlet Oxygen for Tetrakis(4-carboxyphenyl) Porphyrin (TCPP)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the singlet oxygen quantum yield of tetrakis(4-carboxyphenyl) porphyrin (TCPP), a photosensitizer of significant interest in photodynamic therapy (PDT). The document details quantitative data, experimental protocols for quantum yield determination, and the cellular signaling pathways initiated by TCPP-generated singlet oxygen.

Introduction to Tetrakis(4-carboxyphenyl) Porphyrin (TCPP) and Singlet Oxygen

Tetrakis(4-carboxyphenyl) porphyrin (TCPP) is a synthetic porphyrin derivative characterized by a central porphyrin core with four carboxyphenyl groups attached at the meso positions. This structure imparts several key properties, including strong absorption in the visible region of the electromagnetic spectrum and the ability to act as an efficient photosensitizer.[1][2] Upon absorption of light, TCPP can transition to an excited triplet state. In the presence of molecular oxygen, this excited state can transfer its energy to ground-state triplet oxygen, resulting in the formation of highly reactive singlet oxygen (¹O₂).

Singlet oxygen is a potent oxidizing agent and the primary cytotoxic species in Type II photodynamic therapy.[3] Its ability to react with a wide range of biological macromolecules, including proteins, lipids, and nucleic acids, leads to cellular damage and, ultimately, cell death, making it a valuable tool in cancer treatment and other medical applications.[3] The efficiency of a photosensitizer in generating singlet oxygen is quantified by its singlet oxygen quantum yield (ΦΔ), which is the ratio of the number of singlet oxygen molecules generated to the number of photons absorbed by the photosensitizer.[3]

Quantitative Data: Singlet Oxygen Quantum Yield of TCPP

The singlet oxygen quantum yield of TCPP is highly dependent on its solvent environment. The polarity, viscosity, and protonation state of the solvent can all influence the efficiency of singlet oxygen generation.[4][5] Below is a summary of the reported singlet oxygen quantum yields for TCPP in various solvents.

| Solvent | Singlet Oxygen Quantum Yield (ΦΔ) | Reference |

| Water | 0.10 (10%) | [6] |

| Dimethylformamide (DMF) | 0.043 (4.3%) | [6] |

| Methanol (B129727) | Higher than in water | [4][5] |

| Ethanol (B145695) | Higher than in water | [4][5] |

| Air (for H₄TCPP) | 0.135 | [5] |

Note: While one study indicated higher yields in methanol and ethanol compared to water, specific quantitative values were not provided in the accessed literature.[4][5]

Experimental Protocols for Singlet Oxygen Quantum Yield Determination

The determination of the singlet oxygen quantum yield is crucial for evaluating the potential of a photosensitizer. Two common indirect methods are the chemical quenching method using 1,3-diphenylisobenzofuran (B146845) (DPBF) and the iodide method.

Chemical Quenching Method using 1,3-Diphenylisobenzofuran (DPBF)

This method relies on the reaction of singlet oxygen with a chemical trap, DPBF, which results in a decrease in the absorbance of DPBF. By comparing the rate of DPBF bleaching by the photosensitizer of interest to that of a standard with a known singlet oxygen quantum yield, the ΦΔ of the sample can be determined.

Materials:

-

Photosensitizer (TCPP)

-

Reference photosensitizer with known ΦΔ (e.g., Rose Bengal, methylene (B1212753) blue)

-

1,3-Diphenylisobenzofuran (DPBF)

-

Appropriate solvent (e.g., DMF, ethanol)

-

UV-Vis spectrophotometer

-

Light source with a specific wavelength for excitation

-

Quartz cuvettes

-

Magnetic stirrer

Procedure:

-

Solution Preparation:

-

Prepare stock solutions of the TCPP, the reference photosensitizer, and DPBF in the desired solvent. These solutions should be prepared in the dark to prevent photobleaching of DPBF.

-

Prepare a working solution of the photosensitizer (TCPP or reference) with an absorbance of approximately 0.1 at the excitation wavelength.

-

Prepare a working solution of DPBF. The final concentration in the reaction mixture should result in an initial absorbance of around 1.0 at its absorption maximum (approx. 410-415 nm).

-

-

Measurement:

-

In a quartz cuvette, mix the photosensitizer solution and the DPBF solution.

-

Place the cuvette in the spectrophotometer and record the initial absorbance spectrum, noting the absorbance of DPBF at its maximum.

-

Irradiate the solution with a monochromatic light source at a wavelength where the photosensitizer absorbs but DPBF does not. The solution should be continuously stirred during irradiation.

-

At regular time intervals, stop the irradiation and record the full absorbance spectrum, monitoring the decrease in the DPBF absorbance peak.

-

Continue this process until a significant decrease in DPBF absorbance is observed.

-

-

Data Analysis:

-

Plot the absorbance of DPBF at its maximum wavelength against the irradiation time.

-

Determine the initial rate of DPBF decomposition (k) from the slope of this plot for both the TCPP and the reference photosensitizer.

-

Calculate the singlet oxygen quantum yield of TCPP (ΦΔ_sample) using the following equation:

ΦΔ_sample = ΦΔ_ref * (k_sample / k_ref) * (F_ref / F_sample)

where:

-

ΦΔ_ref is the singlet oxygen quantum yield of the reference.

-

k_sample and k_ref are the rates of DPBF decomposition for the sample and reference, respectively.

-

F is the absorption correction factor, calculated as F = 1 - 10^(-A), where A is the absorbance of the photosensitizer at the irradiation wavelength.

-

-

Iodide Method

The iodide method is another approach to determine the singlet oxygen quantum yield. It is based on the oxidation of iodide ions (I⁻) by singlet oxygen to form iodine (I₂), which can then be detected spectrophotometrically.

Materials:

-

Photosensitizer (TCPP)

-

Potassium iodide (KI)

-

Appropriate solvent (e.g., water, methanol, ethanol)

-

UV-Vis spectrophotometer

-

Light source

-

Quartz cuvettes

Procedure:

-

Solution Preparation:

-

Prepare a solution of TCPP in the chosen solvent with a known concentration.

-

Prepare a solution of potassium iodide in the same solvent.

-

-

Irradiation and Measurement:

-

Mix the TCPP solution and the potassium iodide solution in a quartz cuvette.

-

Irradiate the sample with a light source at a wavelength absorbed by TCPP.

-

After a specific irradiation time, measure the absorbance of the solution at the wavelength corresponding to the absorption of the triiodide ion (I₃⁻), which is formed from the reaction of iodine with excess iodide.

-

-

Quantification:

-

The concentration of the generated triiodide can be determined using its molar extinction coefficient.

-

By relating the amount of triiodide formed to the number of photons absorbed by the photosensitizer (which can be determined using actinometry), the singlet oxygen quantum yield can be calculated. It is important to note that this method can be affected by the "salting out" of the photosensitizer in certain solvents like acetone (B3395972) when potassium iodide is added.[4][5]

-

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathways of Singlet Oxygen-Induced Cell Death in PDT

Singlet oxygen generated by TCPP during photodynamic therapy can induce cell death through multiple pathways, primarily apoptosis and necrosis. The specific pathway activated often depends on the subcellular localization of the photosensitizer and the dose of singlet oxygen delivered.

References

- 1. Concentration-Dependent Photoproduction of Singlet Oxygen by Common Photosensitizers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. usptechnologies.com [usptechnologies.com]

- 4. worldscientific.com [worldscientific.com]

- 5. researchgate.net [researchgate.net]

- 6. par.nsf.gov [par.nsf.gov]

A Technical Guide to the Synthesis of Meso-Tetrasubstituted Porphyrins

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core synthetic routes for obtaining meso-tetrasubstituted porphyrins, a class of compounds with significant applications in fields ranging from catalysis and materials science to medicine, particularly in photodynamic therapy. This document details the foundational Rothemund reaction and its more practical and widely used successors, the Adler-Longo and Lindsey syntheses. Additionally, it touches upon modern, more sustainable approaches. The guide offers detailed experimental protocols, quantitative data for comparative analysis, and visual diagrams of the synthetic workflows to facilitate a deeper understanding of these crucial synthetic methodologies.

Introduction to Meso-Tetrasubstituted Porphyrins

Porphyrins are a class of aromatic macrocyclic compounds consisting of four modified pyrrole (B145914) subunits interconnected at their α-carbon atoms via methine bridges. The meso-positions are the four methine bridges that connect the pyrrole rings.[1] The synthesis of porphyrins with specific substituents at these meso-positions is of great interest as it allows for the fine-tuning of their electronic, optical, and biological properties.[2][3] Meso-tetrasubstituted porphyrins, particularly tetra-arylporphyrins, are a significant class of synthetic porphyrins due to their relative ease of synthesis and stability.

Core Synthetic Strategies

The synthesis of meso-tetrasubstituted porphyrins is primarily achieved through the acid-catalyzed condensation of a pyrrole with an aldehyde, followed by oxidation of the resulting porphyrinogen (B1241876) intermediate.[1][2][4] The three landmark methods that form the basis of most modern syntheses are the Rothemund reaction, the Adler-Longo method, and the Lindsey synthesis.

The Rothemund Reaction

The Rothemund reaction, first reported by Paul Rothemund in 1936, is the seminal one-pot synthesis of porphyrins from four equivalents of a pyrrole and four equivalents of an aldehyde.[5] This reaction typically requires harsh conditions, such as high temperatures and pressures in a sealed tube, and often results in low yields.[5][6] For instance, the synthesis of meso-tetraphenylporphyrin (TPP) using this method yields as low as 5%.[7]

The Adler-Longo Synthesis

A significant improvement on the Rothemund reaction was developed by Adler and Longo in 1966.[5] This method involves the condensation of pyrrole and an aldehyde in a high-boiling organic acid, such as propionic acid, at reflux temperatures (around 141°C) in an open-air atmosphere.[6][7][8] The open-air conditions facilitate the oxidation of the porphyrinogen intermediate. While the Adler-Longo method offers improved yields (typically 10-30%) and shorter reaction times (around 30 minutes) compared to the original Rothemund reaction, it still has drawbacks.[5][7][8] The harsh acidic conditions are not suitable for aldehydes with acid-sensitive functional groups, and the formation of tar-like byproducts can complicate purification.[3][8]

The Lindsey Synthesis

The Lindsey synthesis, developed in the 1980s, is a two-step, one-flask procedure that offers a milder and higher-yielding route to meso-tetrasubstituted porphyrins.[9][10] This method separates the condensation and oxidation steps.[4][8] The first step involves the acid-catalyzed condensation of a pyrrole and an aldehyde at room temperature under an inert atmosphere to form the porphyrinogen.[8][10] This reaction is typically carried out at high dilution in a chlorinated solvent like dichloromethane (B109758) (CH₂Cl₂) with a Lewis acid catalyst (e.g., BF₃·OEt₂) or a strong organic acid (e.g., trifluoroacetic acid, TFA).[5][10] In the second step, a mild oxidizing agent, such as 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) or p-chloranil, is added to the reaction mixture to oxidize the porphyrinogen to the porphyrin.[8] The Lindsey synthesis generally provides higher yields (30-60%) than the Adler-Longo method and is compatible with a wider range of functional groups.[5][8][10]

Quantitative Data Summary

The choice of synthetic route often depends on the desired scale, the nature of the aldehyde, and the required purity of the final product. The following table summarizes the typical reaction conditions and yields for the synthesis of meso-tetraphenylporphyrin (TPP) using the three main methods.

| Synthesis Method | Catalyst | Solvent | Temperature | Time | Yield (%) |

| Rothemund | - | Pyridine | 220°C (Sealed Tube) | 48 h | ~5-9%[6][7] |

| Adler-Longo | Propionic Acid | Propionic Acid | 141°C (Reflux) | 30 min | 10-30%[7][8] |

| Lindsey | BF₃·OEt₂ or TFA | Dichloromethane | Room Temperature | 1-2 h (condensation) + 1-2 h (oxidation) | 35-50%[1][10] |

Yields for the synthesis of various meso-tetrasubstituted porphyrins using a mechanochemical approach with p-toluenesulfonic acid (PTSA) as a catalyst are presented below. This method offers a solvent-free alternative.

| Aldehyde | Product ID | Yield (%) |

| Benzaldehyde (B42025) | TPP-CHO | 25.51%[11] |

| m-Nitrobenzaldehyde | TPP-m-NO₂ | 22.63%[11] |

| p-Nitrobenzaldehyde | TPP-p-NO₂ | 23.54%[11] |

| p-Anisaldehyde | TPP-p-OCH₃ | 22.26%[11] |

| p-Chlorobenzaldehyde | TPP-p-Cl | 18.05%[11] |

| p-Hydroxybenzaldehyde | TPP-p-OH | 19.72%[11] |

Experimental Protocols

Adler-Longo Synthesis of Meso-Tetraphenylporphyrin (TPP)

Materials:

-

Pyrrole (distilled prior to use)

-

Benzaldehyde

-

Propionic acid

Procedure:

-

In a large beaker, add propionic acid.

-

While stirring, add freshly distilled pyrrole and benzaldehyde in a 1:1 molar ratio.

-

Heat the mixture to reflux (approximately 141°C) in a well-ventilated fume hood and maintain reflux for 30 minutes. The solution will turn dark.

-

Allow the reaction mixture to cool to room temperature.

-

Upon cooling, purple crystals of TPP will precipitate.

-

Collect the crystals by vacuum filtration and wash them with hot water and then ethanol (B145695) to remove impurities.[12]

-

Further purification can be achieved by chromatography on a silica (B1680970) gel column.

Lindsey Synthesis of Meso-Tetraphenylporphyrin (TPP)

Materials:

-

Pyrrole (distilled prior to use)

-

Benzaldehyde

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Trifluoroacetic acid (TFA) or Boron trifluoride etherate (BF₃·OEt₂)

-

2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ)

Procedure:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve freshly distilled pyrrole and benzaldehyde in anhydrous CH₂Cl₂ to achieve a high dilution (typically around 10 mM).[10]

-

Add the acid catalyst (TFA or BF₃·OEt₂) to the solution and stir the mixture at room temperature for 1-2 hours. The reaction progress can be monitored by the formation of the porphyrinogen.

-

After the condensation is complete, add a solution of DDQ in CH₂Cl₂ to the reaction mixture.

-

Continue stirring at room temperature for an additional 1-2 hours to allow for complete oxidation. The solution will turn a deep purple color.

-

Quench the reaction by adding a small amount of a basic solution (e.g., triethylamine).

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Visualization of Synthetic Workflows

The following diagrams illustrate the logical flow of the Adler-Longo and Lindsey synthesis methods.

References

- 1. Classic highlights in porphyrin and porphyrinoid total synthesis and biosynthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00719A [pubs.rsc.org]

- 2. ijesi.org [ijesi.org]

- 3. chemijournal.com [chemijournal.com]

- 4. researchgate.net [researchgate.net]

- 5. Rothemund reaction - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Large-Scale Green Synthesis of Porphyrins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Two-step Mechanochemical Synthesis of Porphyrins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Rothemund-Lindsey Porphyrin Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 10. ufdcimages.uflib.ufl.edu [ufdcimages.uflib.ufl.edu]